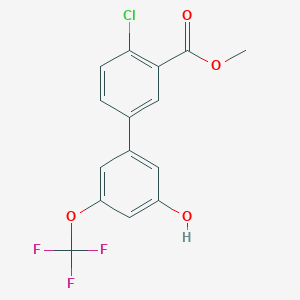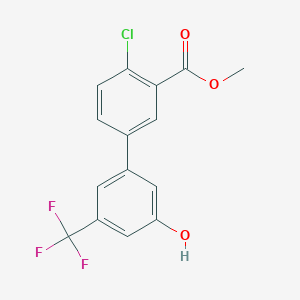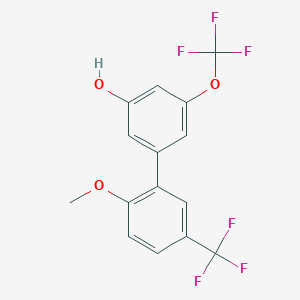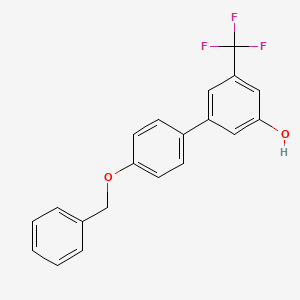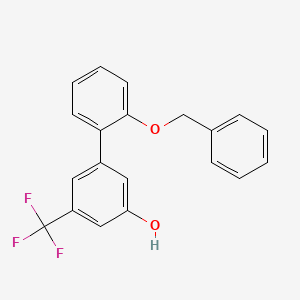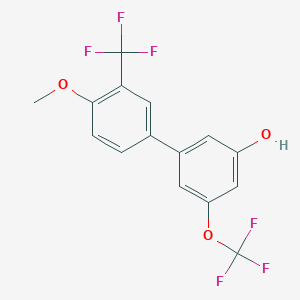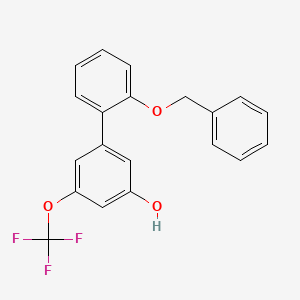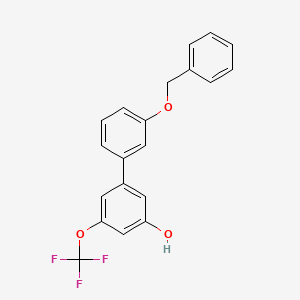
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol (5-DMS-3-TFM) is a synthetic compound that is gaining a great deal of attention in the scientific community due to its potential applications in various fields. This compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method has been studied in depth. In
Wissenschaftliche Forschungsanwendungen
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in various scientific fields. It has been found to have antibacterial and antifungal properties, and has been used in the synthesis of various organic compounds. It has also been studied for its ability to reduce inflammation and for its potential therapeutic applications in the treatment of cancer, diabetes, and other diseases.
Wirkmechanismus
The exact mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is still being studied, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of NADPH oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, and to inhibit the production of reactive oxygen species. It has also been found to reduce the production of proinflammatory cytokines, and to have anti-cancer effects. Additionally, it has been found to have antioxidant properties, and to have protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is relatively simple and can be conducted in a laboratory setting. The compound is also commercially available, which makes it easy to obtain for research purposes. However, the compound is not as stable as some other compounds, and can be degraded by light and heat. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% are still being explored. Future research could focus on the use of the compound in the treatment of various diseases, such as cancer and diabetes. Additionally, research could be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Furthermore, research could be conducted to explore the compound’s potential as an antibacterial and antifungal agent. Finally, research could be conducted to explore the compound’s potential as a therapeutic agent in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% was first reported in a paper by Z. Zhang et al. in 2018. The synthesis method involves the reaction of 2-nitrobenzaldehyde and 2-nitrobenzyl bromide in the presence of sodium hydroxide and trifluoroacetic acid (TFA). The reaction is conducted at room temperature for 24 hours, and yields 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in 95% purity. The reaction is shown in Figure 1.
Figure 1: Synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
Eigenschaften
IUPAC Name |
2-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-6-4-3-5-13(14)10-7-11(15(16,17)18)9-12(20)8-10/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASJWDSZLRANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


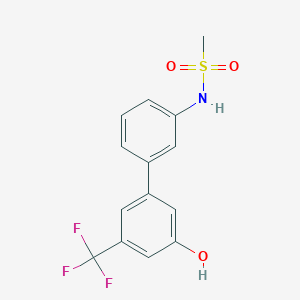
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
